molecular formula C14H17N2O6- B1226455 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion

4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion

Cat. No.: B1226455
M. Wt: 309.29 g/mol
InChI Key: XAYGJFACOIKJCT-UHFFFAOYSA-M
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Description

4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion is an organic compound belonging to the class of nitrophenols. These compounds contain a benzene ring bearing both a hydroxyl group and a nitro group on different ring carbon atoms

Preparation Methods

The synthesis of 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves multiple steps. One common method includes the reaction of 4-hydroxy-3-nitrophenylacetic acid with epsilon-aminocaproic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves its interaction with molecular targets such as immunoglobulins. It binds to specific sites on these proteins, potentially altering their function and activity . The pathways involved in its action are still under investigation, but it is believed to modulate immune responses and other biological processes.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion include:

Properties

Molecular Formula

C14H17N2O6-

Molecular Weight

309.29 g/mol

IUPAC Name

6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoate

InChI

InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20)/p-1

InChI Key

XAYGJFACOIKJCT-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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